
Nitrendipine
描述
Nitrendipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It was patented in 1971 and approved for medical use in 1985 . This compound is known for its ability to decrease blood pressure and reduce the cardiotoxicity of cocaine .
准备方法
合成路线和反应条件: 硝苯地平的制备涉及在 70-75°C 下以 1:1-1.1 的摩尔比使 3-硝基苯甲醛乙酰乙酸酯中间体与 3-氨基甲基巴豆酸酯反应 . 然后向反应体系中加入浓盐酸,反应在相同温度下继续进行。 冷却至 15-20°C 后,进行固液分离和重结晶,得到硝苯地平 .
工业生产方法: 在工业环境中,高纯度硝苯地平采用乙酰乙酸乙酯、98% 浓硫酸和间硝基苯甲醛为原料生产。 粗产品通过洗涤、离心和干燥过程进行纯化 . 最终产品的纯度超过 99.80%,杂质 B 和 C 均小于 0.1% .
化学反应分析
Hydrolytic Degradation
Nitrendipine undergoes hydrolytic degradation, particularly under alkaline conditions. Research indicates that at pH 12 and elevated temperatures (80 °C), this compound exhibits significant degradation rates. The degradation follows first-order kinetics, with decay constants determined to be
at pH 12 .
Table 1: Hydrolytic Degradation Rates of this compound
pH | Temperature (°C) | Decay Constant (h⁻¹) |
---|---|---|
12 | 80 | |
10 | 80 | Not Specified |
8 | 80 | Not Specified |
Interaction with Singlet Oxygen
This compound shows reactivity with singlet oxygen (
), acting as a scavenger under specific conditions. The total rate constant for the reaction varies with solvent polarity, indicating that this compound can quench singlet oxygen through both physical and chemical pathways .
Table 2: Rate Constants for this compound Interaction with Singlet Oxygen
Solvent | Total Rate Constant (M⁻¹ s⁻¹) |
---|---|
Dioxane |
text|
| Propylene Carbonate |
|
Electrochemical Behavior
Electrochemical studies have demonstrated that this compound can be oxidized, leading to the formation of various reaction products, including pyridine derivatives. The anodic peak observed in differential pulse voltammetry corresponds to the oxidation of the dihydropyridine ring .
Table 3: Electrochemical Parameters of this compound
Parameter | Value |
---|---|
Anodic Peak Potential | |
Kinetic Studies
Kinetic studies on the hydrolytic degradation of this compound reveal that the degradation rate increases significantly at higher pH levels and temperatures. The activation energy for hydrolysis has been calculated as
, indicating a moderate energy barrier for the reaction .
Influence of Temperature on Degradation
The rate of hydrolytic degradation also shows a temperature dependence, with higher temperatures accelerating the process.
Table 4: Activation Energies for Hydrolytic Degradation
Drug | Activation Energy (kcal mol⁻¹) |
---|---|
This compound |
text|
| Nisoldipine |
|
科学研究应用
硝苯地平因其药理特性而广泛应用于科学研究。它用于:
化学: 研究药物化合物的光降解和稳定性.
生物学: 研究钙通道阻滞剂对细胞过程的影响。
医学: 开发治疗高血压和心绞痛的方法.
工业: 生产用于药物应用的高纯度硝苯地平.
作用机制
硝苯地平通过抑制心肌和血管平滑肌细胞膜上细胞外钙的流入而发挥作用。 这是通过变形钙通道、抑制离子控制门控机制和干扰肌浆网中钙的释放来实现的 . 细胞内钙的减少抑制了心肌平滑肌细胞的收缩过程,导致冠状动脉和全身动脉扩张,心肌组织氧气输送增加,外周总阻力降低,全身血压降低,后负荷降低 .
相似化合物的比较
硝苯地平与其他二氢吡啶类钙通道阻滞剂(如硝苯地平、氨氯地平、非洛地平)相似 . 它的药代动力学特性和特定应用不同:
硝苯地平: 用于治疗高血压和心绞痛,但与硝苯地平相比,其半衰期更短.
氨氯地平: 以其长半衰期和每日一次的给药方式而闻名.
非洛地平: 与硝苯地平相似,但具有不同的药代动力学特性.
生物活性
Nitrendipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which are crucial for understanding its therapeutic potential and safety profile.
This compound exerts its antihypertensive effects by inhibiting the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes. This inhibition occurs through several mechanisms:
- Deformation of Calcium Channels : this compound alters the conformation of voltage-gated calcium channels, reducing calcium ion entry.
- Inhibition of Ion-Control Gating : It interferes with the gating mechanisms that control calcium ion flow.
- Calcium Release Interference : The drug also affects the release of calcium from the sarcoplasmic reticulum, leading to decreased intracellular calcium levels.
As a result, this compound causes relaxation of vascular smooth muscles, leading to vasodilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissues, and a reduction in systemic blood pressure and afterload .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its bioavailability and dosing requirements. Key findings include:
- Bioavailability : The oral bioavailability of this compound is approximately 21.2%, indicating significant first-pass metabolism .
- Clearance : Systemic clearance in patients with renal impairment is comparable to that in healthy individuals, suggesting no need for dose adjustment in such populations .
- Dose-Response Relationship : Studies have shown a direct correlation between serum this compound concentrations and blood pressure reduction, emphasizing the importance of individualized dosing for effective management .
Clinical Efficacy
This compound has been evaluated in various clinical studies, demonstrating its effectiveness in lowering blood pressure and improving cardiovascular outcomes. A notable study compared this compound with other antihypertensive agents:
Drug Class | Change in Systolic Blood Pressure (mmHg) |
---|---|
This compound | 17.5% reduction |
ACE Inhibitors | 3.85% reduction |
Beta Blockers | 0.37% reduction |
Diuretics | 6.11% reduction |
This data illustrates that this compound provides a significant reduction in systolic blood pressure compared to other classes of antihypertensive medications .
Case Studies
- Study on Patients with Renal Impairment : A study involving patients with moderate to severe hypertension showed that this compound effectively reduced mean arterial blood pressure by 23.6% during intravenous administration and 17.5% after oral administration. The findings indicated that even in patients with renal impairment, this compound maintained its efficacy without requiring dose adjustments .
- Comparative Efficacy Study : In a cohort study involving diabetic and nondiabetic patients, this compound was part of a combination therapy that resulted in significant blood pressure control across both patient groups. The highest efficacy was observed when combined with diuretics or ACE inhibitors .
Safety Profile
This compound is generally well-tolerated; however, it can cause side effects typical of calcium channel blockers, including:
- Peripheral edema
- Dizziness
- Flushing
- Headaches
Long-term safety assessments have indicated that this compound does not adversely affect renal function or cause significant electrolyte imbalances .
属性
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUJELLJLJGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023373 | |
Record name | Nitrendipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.42e-02 g/L | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
39562-70-4 | |
Record name | Nitrendipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39562-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrendipine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nitrendipine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitrendipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrendipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITRENDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B627AW319 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-160 °C, 156 - 160 °C | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。